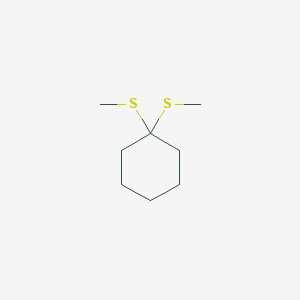

Cyclohexane, 1,1-bis(methylthio)-

Description

Historical Context and Early Investigations

The exploration of dithioacetals, the functional group class to which Cyclohexane (B81311), 1,1-bis(methylthio)- belongs, has a rich history rooted in the fundamental understanding of carbonyl chemistry. Early investigations into the reactions of aldehydes and ketones with thiols laid the groundwork for the development of these sulfur-containing compounds as protective groups for carbonyls. Dithioacetals proved to be significantly more stable to both acidic and basic conditions compared to their oxygen-based counterparts, O,O-acetals, a property that was quickly exploited in multi-step syntheses. nih.gov

The synthesis of Cyclohexane, 1,1-bis(methylthio)- itself is a straightforward acid-catalyzed reaction between cyclohexanone (B45756) and methanethiol (B179389). lookchem.com Initial studies likely focused on the optimization of this transformation and the characterization of the resulting product. The compound's stability and the ability to regenerate the parent carbonyl group under specific conditions were key areas of early investigation, establishing its role as a reliable protecting group.

Significance as a Research Scaffold in Organic Synthesis

The true significance of Cyclohexane, 1,1-bis(methylthio)- and related dithioacetals extends far beyond their use as simple protecting groups. They are pivotal "umpolung" reagents, a concept that describes the reversal of the normal polarity of a functional group. nih.gov In this capacity, the carbon atom of the dithioacetal, which is typically electrophilic in the parent carbonyl, can be deprotonated to form a nucleophilic carbanion. This acyl anion equivalent can then participate in a variety of carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis.

Furthermore, the dithioacetal functionality can be transformed into a ketene (B1206846) dithioacetal, a class of compounds that are highly versatile intermediates in their own right. rsc.orgrsc.orgresearchgate.net These ketene dithioacetals are valuable precursors for the synthesis of a wide array of heterocyclic compounds, including pyrans, pyrroles, thiophenes, pyrazoles, and pyridines, many of which are scaffolds for biologically active molecules. researchgate.nettandfonline.com The reactivity of the methylthio groups, which can be displaced by various nucleophiles, further enhances the synthetic utility of this scaffold. tandfonline.com

Scope of Current Academic Inquiry

Contemporary research continues to explore and expand the applications of Cyclohexane, 1,1-bis(methylthio)- and its derivatives. A significant area of focus is the development of novel catalytic methods for the formation and transformation of dithioacetals. acs.org This includes the use of various catalysts to achieve higher efficiency, selectivity, and functional group tolerance in their synthesis. nih.gov

Moreover, the unique reactivity of the carbon-sulfur bonds in dithioacetals is being harnessed in new and innovative ways. For instance, research has demonstrated the palladium-catalyzed insertion of allenes into dithioacetals and the visible-light-mediated synthesis of unsymmetrical dithioacetals. acs.org The development of methods for the direct synthesis of unsymmetrical dithioacetals, where the two sulfur substituents are different, is an active area of investigation, as it provides access to a broader range of molecular structures. nih.gov

The application of dithioacetal chemistry in the synthesis of complex natural products and medicinally relevant molecules remains a vibrant field of study. researchgate.nettandfonline.com The ability to introduce the dithioacetal functionality and then manipulate it through a variety of reactions makes it a powerful tool in the synthetic chemist's arsenal. The ongoing exploration of the rich and varied chemistry of ketene dithioacetals, derived from compounds like Cyclohexane, 1,1-bis(methylthio)-, promises to yield even more powerful synthetic methodologies in the future. rsc.orgrsc.org

Structure

3D Structure

Properties

CAS No. |

4479-55-4 |

|---|---|

Molecular Formula |

C8H16S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

1,1-bis(methylsulfanyl)cyclohexane |

InChI |

InChI=1S/C8H16S2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3 |

InChI Key |

SXRHZLNFOSWJFH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1(CCCCC1)SC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexane, 1,1 Bis Methylthio

Chemo- and Regioselective Synthesis Pathways

The creation of Cyclohexane (B81311), 1,1-bis(methylthio)- is primarily achieved through chemo- and regioselective pathways that ensure the two methylthio groups are added specifically to the carbonyl carbon of a cyclohexanone (B45756) precursor.

Formation from Cyclohexanone Precursors

The most direct and common route to Cyclohexane, 1,1-bis(methylthio)- involves the thioacetalization of cyclohexanone. This reaction transforms the carbonyl group (C=O) into a dithioacetal group (C(S-CH₃)₂).

The standard method for synthesizing Cyclohexane, 1,1-bis(methylthio)- is the reaction of cyclohexanone with two equivalents of methylthiol (CH₃SH). This reaction is analogous to the formation of acetals from alcohols, but thiols are more nucleophilic, facilitating the reaction. youtube.comyoutube.com

An alternative and often more convenient reagent is trimethyl(methylthio)silane (B1293539) ((CH₃)₃SiSCH₃). This organosilicon compound serves as a source for the methylthio group and is used in various organic syntheses. sigmaaldrich.com It can be used for the preparation of dithioacetals from carbonyl compounds, offering a different pathway for the introduction of the key functional group.

Thioacetalization reactions are typically performed with the aid of a catalyst to activate the carbonyl group.

Catalyst-Assisted Conditions: A wide array of Lewis and Brønsted acids are effective catalysts for this transformation. organic-chemistry.org Lewis acids such as boron trifluoride (BF₃), often used as its etherate complex (BF₃·OEt₂), are commonly employed to activate the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the thiol. youtube.comyoutube.com Other Lewis acids including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) are also used. A specific, high-yielding synthesis of Cyclohexane, 1,1-bis(methylthio)- has been reported using tin(IV) chloride (SnCl₄) as the catalyst in dichloromethane (B109758) at low temperatures.

Modern approaches have also explored other catalytic systems. For instance, visible-light photoredox catalysis has been successfully used for the thioacetalization of aldehydes, representing an eco-friendly method that could potentially be adapted for ketones.

Catalyst-Free Conditions: Generally, the formation of dithioacetals from ketones like cyclohexanone requires a catalyst. Studies on the analogous acetalization of cyclohexanone with methanol (B129727) showed no product formation in the absence of a catalyst. While some highly reactive substrates or specific multicomponent reactions might proceed without a dedicated catalyst, the direct reaction between cyclohexanone and methylthiol typically necessitates acid catalysis to proceed at a reasonable rate.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy.

A one-pot synthesis involves carrying out multiple reaction steps in the same vessel without isolating intermediates, which simplifies procedures and reduces waste. rsc.orgnih.gov While a specific MCR for Cyclohexane, 1,1-bis(methylthio)- is not prominently documented, the principles can be applied. Such a protocol could involve the in-situ generation of a thiolating agent that then reacts with cyclohexanone in the same pot. For example, efficient one-pot, three-component strategies have been developed for other sulfur-containing heterocycles, demonstrating the feasibility of this approach. organic-chemistry.orgresearchgate.net These methods combine reactants like an amine, carbon disulfide, and an electrophile to build complex molecules in a single step. organic-chemistry.org

Tandem or cascade reactions are processes where a single event triggers a series of subsequent intramolecular reactions to rapidly build molecular complexity. wikipedia.org In such a sequence, the formation of Cyclohexane, 1,1-bis(methylthio)- could be the initial step, with the dithioacetal moiety then participating in further transformations within the same pot. For instance, the dithioacetal can serve as a precursor to a thionium (B1214772) ion or as a masked carbonyl group that is revealed later in the sequence. beilstein-journals.org Organocatalytic tandem reactions, such as thio-Michael-aldol sequences, exemplify how sulfur-containing intermediates can be formed and then undergo further cyclizations and bond formations to create complex heterocyclic systems. beilstein-journals.org

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioacetals to develop more environmentally benign and efficient processes. jocpr.com Key areas of focus include the use of alternative reaction media and the optimization of atom economy.

Traditional methods for thioacetal synthesis often rely on volatile and hazardous organic solvents. To mitigate this, significant research has been directed towards solvent-free and aqueous-based synthetic routes.

Solvent-free, or neat, reaction conditions have proven highly effective for the synthesis of thioacetals. researchgate.net These reactions are often facilitated by solid catalysts or microwave irradiation. For instance, tungstophosphoric acid (H₃PW₁₂O₄₀) has been identified as a highly selective catalyst for the thioacetalization of aldehydes and ketones in the absence of a solvent, resulting in excellent yields. organic-chemistry.org Other catalysts, such as iodine supported on neutral alumina, have also been successfully employed for the protection of carbonyl compounds as dithioacetals under mild, neutral, and solvent-free conditions. researchgate.net These methods offer numerous advantages, including simplified work-up procedures, reduced waste generation, and often shorter reaction times. researchgate.netresearchgate.net

While less common for dithioacetal synthesis due to the low aqueous solubility of many reactants, syntheses in aqueous media represent another important green chemistry approach. rsc.org The development of water-tolerant catalysts and protocols is an active area of research. For example, highly efficient, one-pot, three-component reactions to form dithiocarbamates have been successfully carried out in water, demonstrating the potential for aqueous media in sulfur chemistry. rsc.org

Table 1: Catalysts for Solvent-Free Thioacetal Synthesis

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Tungstophosphoric Acid | Aldehydes, Ketones | Solvent-free | Excellent | organic-chemistry.org |

| Iodine on Alumina | Aldehydes, Ketones | Solvent-free | High | researchgate.net |

| p-Toluenesulfonic acid/Silica gel | Aldehydes, Ketones | Solvent-free | Excellent | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The synthesis of thioacetals from carbonyl compounds and thiols is a condensation reaction, which typically produces a small molecule byproduct, such as water.

The reaction for the formation of Cyclohexane, 1,1-bis(methylthio)- from cyclohexanone and methanethiol (B179389) can be represented as: C₆H₁₀O + 2 CH₄S → C₈H₁₆S₂ + H₂O

Derivatization and Functionalization Approaches

Cyclohexane, 1,1-bis(methylthio)- and related dithioacetals are not only synthetic targets but also versatile starting materials for creating more complex molecules. Their functionalization opens pathways to a wide range of derivatives with potential applications in medicinal chemistry and material science.

1,1-bis(methylthio)-2-nitroethene is a highly valuable synthetic building block used in the construction of various heterocyclic compounds. rsc.org Its synthesis is a well-established multi-step process.

The most common synthetic route begins with the condensation of nitromethane (B149229) with carbon disulfide in the presence of a base like potassium hydroxide. rsc.org The resulting intermediate is then S-alkylated, typically using dimethyl sulfate, to yield the target nitro ketene (B1206846) dithioacetal, 1,1-bis(methylthio)-2-nitroethene. rsc.org This compound is a versatile synthon; for example, it reacts with piperidine (B6355638) to form 1-methylthio-1-piperidino-2-nitroethylene. prepchem.com It can also be used in reactions with various nucleophiles to produce α-oximinoorthothioesters. tandfonline.com

Table 2: Synthetic Pathway for 1,1-bis(methylthio)-2-nitroethene

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Nitromethane, Carbon disulfide | KOH, Ethanol (B145695) | Potassium salt of nitrodithioacetic acid | rsc.org |

This table is interactive. Click on the headers to sort.

The cyclohexane ring in dithioacetal structures provides a scaffold for further chemical modification, leading to a variety of complex derivatives. nih.gov

One notable pathway involves the reaction of cyclohexane diones with other molecules. For instance, cyclohexane-1,3-dione has been utilized as a derivatizing agent for the analysis of aldehydes. researchgate.net In a more complex example, the reaction of a glucuronic acid β-thioglycoside with cyclohexanedione leads to the formation of cyclohexane-1,2-diacetal (CDA) derivatives. nih.govmanchester.ac.uk This reaction produces a mixture of diastereomers, including the anticipated all-trans decalin-type products and a trans-cis isomer. nih.gov The study of the formation and interconversion of these isomers provides insight into the stereochemical outcomes of such derivatizations. nih.govmanchester.ac.uk These findings are relevant for the controlled synthesis of complex molecules where specific stereochemistry is desired. manchester.ac.uk

Table 3: List of Compounds

| Compound Name |

|---|

| Cyclohexane, 1,1-bis(methylthio)- |

| 1,1-bis(methylthio)-2-nitroethene |

| 1-methylthio-1-piperidino-2-nitroethylene |

| Carbon disulfide |

| Cyclohexane-1,2-diacetals |

| Cyclohexane-1,3-dione |

| Cyclohexanedione |

| Dimethyl sulfate |

| Glucuronic acid β-thioglycoside |

| Nitromethane |

| Piperidine |

| p-Toluenesulfonic acid |

| Tungstophosphoric acid |

This table is interactive. Click on the header to sort.

Mechanistic Organic Chemistry of Cyclohexane, 1,1 Bis Methylthio and Its Derivatives

Reaction Mechanism Elucidation

The mechanistic pathways of reactions involving "Cyclohexane, 1,1-bis(methylthio)-" and related dithioacetal structures are diverse, encompassing both ionic and radical processes. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies.

Nucleophilic Addition-Elimination Processes

Dithioacetals, such as "Cyclohexane, 1,1-bis(methylthio)-", are generally formed from the corresponding ketone, cyclohexanone (B45756), through a nucleophilic addition-elimination reaction with a thiol, in this case, methanethiol (B179389). This process is typically catalyzed by acid. The reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes protonation of the hydroxyl group, followed by elimination of water to form a thionium (B1214772) ion. Subsequent nucleophilic attack by a second equivalent of the thiol yields the dithioacetal.

The reverse reaction, the deprotection of dithioacetals to regenerate the carbonyl compound, is also of significant synthetic importance. Various methods have been developed for this transformation, often involving reagents that can facilitate the removal of the sulfur-containing groups. For instance, o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water provides a neutral and efficient method for the hydrolysis of thioacetals and thioketals back to their corresponding carbonyl compounds. organic-chemistry.org Another mild and chemoselective method utilizes silicasulfuric acid and sodium nitrite. organic-chemistry.org

Radical Pathway Investigations (e.g., Sulfenyl Rearrangements)

While ionic pathways are common, radical-mediated reactions also play a role in the chemistry of sulfur-containing compounds. For instance, investigations into acyl dithiocarbamates have shown that acyl radicals can be generated and participate in cyclization reactions. bham.ac.uk The mechanism for these cyclizations involves the initial generation of an acyl radical, which can then undergo cyclization or react with another molecule of the starting material. bham.ac.uk Although not directly involving "Cyclohexane, 1,1-bis(methylthio)-", these studies on related sulfur-containing functional groups highlight the potential for radical pathways.

Radical-polar crossover polycyclizations have also been explored for the rapid assembly of complex molecular cores, demonstrating the synthetic utility of radical-initiated cascades. nih.gov

Intermediate Generation and Trapping (e.g., Betaine (B1666868) Intermediates)

In certain reactions of organophosphorus compounds, betaine intermediates have been observed and characterized. For example, in the reaction of a phosphonium (B103445) ylide with an aldehyde, betaine intermediates were observed rather than the corresponding 1,2-oxaphosphetanes. nih.gov These betaine intermediates could be trapped and their stereochemistry investigated using techniques like variable temperature NMR spectroscopy and DFT calculations. nih.gov While this specific example does not involve "Cyclohexane, 1,1-bis(methylthio)-", it illustrates the principle of generating and trapping reactive intermediates to elucidate reaction mechanisms. The study of such intermediates is key to understanding the intricate details of reaction pathways and stereochemical outcomes.

Stereochemical and Conformational Analysis

The stereochemistry and conformation of "Cyclohexane, 1,1-bis(methylthio)-" and related dithioacetal systems are heavily influenced by stereoelectronic effects. These effects arise from the spatial arrangement of orbitals and can dictate the preferred geometry and reactivity of a molecule. wikipedia.orgnumberanalytics.com

Stereoelectronic Effects in Dithioacetal Systems

Stereoelectronic effects are critical in determining the conformational behavior of molecules containing heteroatoms. wikipedia.orgnumberanalytics.comrsc.org In dithioacetal systems, the interactions between the lone pairs of the sulfur atoms and adjacent sigma bonds play a significant role in defining the molecule's three-dimensional structure.

Computational studies on 1,3-dithiane, a related six-membered ring containing two sulfur atoms, have provided insights into the stereoelectronic interactions at play. figshare.comnih.gov The distortion of the ring due to the longer carbon-sulfur bonds, compared to carbon-oxygen bonds, significantly increases the overlap between certain orbitals, influencing the energy of corresponding hyperconjugative interactions. figshare.comnih.gov

Anomeric and Homoanomeric Effects

The anomeric effect is a well-known stereoelectronic effect that describes the preference for an axial orientation of a substituent on a carbon adjacent to a heteroatom in a ring, contrary to what would be expected from steric hindrance alone. rsc.orgwikipedia.org This effect is not limited to oxygen-containing rings and has been observed with other heteroatoms like sulfur. wikipedia.orgdypvp.edu.in The stabilization is often explained by a hyperconjugative interaction between a lone pair on the heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond. rsc.orgdypvp.edu.in The magnitude of the anomeric effect for sulfur in dithioacetal functions has been estimated to be around 1.4 kcal/mol. ulaval.ca

The homoanomeric effect is a related phenomenon that involves interactions over a longer distance, specifically between a heteroatom and a bond at the β-position (n(X) → β-σ*(C-Y)). nih.gov Computational studies have investigated these interactions in various saturated six-membered heterocycles, including those containing sulfur. nih.gov For equatorial β-C-Y bonds in thia-cyclohexanes, the homoanomeric interaction between the axial lone pair of the sulfur atom and the equatorial C-Y bond's antibonding orbital is significant. nih.gov Although generally weaker than the classic anomeric effect, the importance of homoanomeric effects can increase significantly with changes in the acceptor ability of the σ-orbitals. nih.gov

Hyperconjugative Interactions (σC-S ↔ σ*C-H)

Computational studies on related sulfur-containing heterocyclic systems, such as 1,3-dithiane, provide insight into these effects. masterorganicchemistry.com In dithianes, the long C-S bonds can distort the ring geometry, which in turn enhances the overlap between certain σ and σ* orbitals. masterorganicchemistry.com A key finding is that hyperconjugative interactions involving axial and equatorial C-H bonds have different energies, influencing their respective bond lengths and strengths. It has been noted in cyclohexane (B81311) that axial C-H bonds are often longer and weaker than their equatorial counterparts. This is attributed to stronger hyperconjugative interactions between axial C-H bonds (σCHax) and the corresponding antibonding orbitals (σ*CHax) on adjacent carbons. nih.gov

When extrapolated to Cyclohexane, 1,1-bis(methylthio)-, the presence of the two sulfur atoms introduces significant σC-S orbitals. These orbitals can act as donors into adjacent σC-H orbitals. The efficiency of this donation depends on the stereochemical arrangement of the interacting orbitals, which is dictated by the ring's conformation. In 1,3-dithiane, the distortion caused by the C-S bonds significantly increases the overlap between the equatorial C(5)-H σ-orbital and the C-S σ-orbital, leading to a notable hyperconjugative stabilization. masterorganicchemistry.com For the 1,1-bis(methylthio) substitution pattern, similar interactions between the C1-S σ-orbitals and the σ* orbitals of the C-H bonds at C2 and C6 would be expected to influence the conformational equilibrium.

Table 1: Key Hyperconjugative Interactions in Thio-Substituted Cyclohexanes

| Interacting Orbitals | Description | Consequence | Reference |

| σC-S → σC-H | Donation of electron density from the C-S bonding orbital to the C-H antibonding orbital. | Influences C-H bond length and acidity; contributes to conformational stability. | masterorganicchemistry.com |

| σC-H → σC-S | Donation of electron density from the C-H bonding orbital to the C-S antibonding orbital. | Can lead to elongation of the C-S bond and affects the overall electron distribution. | masterorganicchemistry.com |

| n(S) → σ*C-H | Donation from a sulfur lone pair (n) to an anti-periplanar C-H antibonding orbital. | A type of anomeric effect that can significantly stabilize specific conformations. | masterorganicchemistry.com |

Conformation of Cyclohexane Ring Bearing Thioether Groups

Like unsubstituted cyclohexane, the ring in Cyclohexane, 1,1-bis(methylthio)- adopts a chair conformation to minimize angle and torsional strain. masterorganicchemistry.comarizona.edu The introduction of the two methylthio groups at the same carbon (a gem-disubstitution) raises questions about their preferred orientation—axial or equatorial.

In monosubstituted cyclohexanes, a bulky substituent generally prefers the equatorial position to avoid steric strain from 1,3-diaxial interactions. However, for Cyclohexane, 1,1-bis(methylthio)-, the situation is more complex due to stereoelectronic effects, particularly the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent on a heterocyclic ring to occupy the axial position, contrary to what would be predicted based on sterics alone. nih.gov This is explained by a stabilizing hyperconjugative interaction between a lone pair on the heteroatom in the ring and the antibonding orbital (σ*) of the C-X bond (where X is the electronegative substituent). nih.gov

While Cyclohexane, 1,1-bis(methylthio)- is a carbocycle, a related phenomenon known as the "generalized anomeric effect" can be invoked. This effect occurs in X-C-Y systems, where X and Y are heteroatoms. nih.gov In this case, we have a S-C-S linkage. The preference for a particular conformation will be determined by the balance between steric hindrance and stabilizing electronic interactions.

For one of the methylthio groups to be axial, it would experience steric repulsion from the axial hydrogens at the C3 and C5 positions. However, an axial orientation might be stabilized by anomeric-type interactions. Specifically, a lone pair on the axial sulfur atom can donate electron density into the σ* orbital of the equatorial C-S bond, and vice-versa. Furthermore, lone pairs on the sulfur atoms can interact with the σ* orbitals of the C2-C3 and C6-C5 bonds in the ring. The conformational preference is thus a subtle balance. In related 1,3-dithianes, complex stereoelectronic effects are known to govern the ring geometry. masterorganicchemistry.com The greater length of the C-S bond compared to a C-C bond can also alleviate some of the steric strain that would be present with other substituents, potentially making an axial conformation more accessible.

Table 2: Factors Influencing Conformation of Cyclohexane, 1,1-bis(methylthio)-

| Factor | Favors Axial Orientation | Favors Equatorial Orientation | Reference |

| Steric Hindrance | Yes (avoids 1,3-diaxial interactions) | ||

| Anomeric Effect | Yes (stabilizing nS → σ*C-S hyperconjugation) | nih.govnih.gov | |

| Torsional Strain | Yes (generally lower in an all-equatorial arrangement) | arizona.edu | |

| Bond Length | Yes (longer C-S bonds reduce steric clash compared to smaller atoms) | masterorganicchemistry.com |

Diastereoselective and Enantioselective Transformations

Applications in Advanced Organic Synthesis

Role as a Versatile Synthon and Precursor

Cyclohexane (B81311), 1,1-bis(methylthio)- serves as a valuable synthon, a building block whose molecular framework is incorporated into a larger molecule. Its true versatility is revealed through the chemical transformations of its dithioacetal core.

One of the most fundamental roles of dithioacetals, including Cyclohexane, 1,1-bis(methylthio)-, is the protection of carbonyl functional groups. The formation of a dithioacetal from a ketone like cyclohexanone (B45756) renders the carbonyl carbon inert to nucleophiles and many reducing agents. This protection strategy is crucial in multistep syntheses where a ketone's reactivity would interfere with transformations elsewhere in the molecule. The protection is typically achieved by reacting the carbonyl compound with a dithiol in the presence of an acid catalyst. organic-chemistry.org Deprotection, to regenerate the original carbonyl group, often requires harsher conditions involving oxidative or mercury(II)-based reagents. organic-chemistry.org

Beyond simple protection, the dithioacetal group famously acts as a "masked carbonyl" or a synthon for an acyl anion, a concept known as umpolung (polarity reversal). Normally, a carbonyl carbon is electrophilic. However, the protons on the carbon atom adjacent to the two sulfur atoms in a dithioacetal are acidic enough to be removed by a strong base. In the case of Cyclohexane, 1,1-bis(methylthio)-, this would involve a related acyclic dithioacetal, as the quaternary carbon of the title compound lacks such a proton. For a dithioacetal derived from an aldehyde, deprotonation creates a potent carbon nucleophile, which can then react with various electrophiles (e.g., alkyl halides, other carbonyls), forming a new carbon-carbon bond. Subsequent hydrolysis of the dithioacetal unmasks the carbonyl group, revealing a new ketone or aldehyde. This powerful strategy allows for the construction of complex carbon skeletons that would be otherwise difficult to assemble.

While Cyclohexane, 1,1-bis(methylthio)- represents a basic dithioacetal, its activated vinylogous counterparts, known as ketene (B1206846) dithioacetals, are exceptionally versatile precursors for the synthesis of a wide array of heterocycles. A prominent example is 1,1-bis(methylthio)-2-nitroethene, which combines the chemistry of a dithioacetal with the powerful electron-withdrawing nature of a nitro group. This "push-pull" system makes it an excellent substrate for Michael additions and subsequent cyclization reactions, forming the backbone of numerous heterocyclic rings. nih.gov

The construction of nitrogen-containing heterocycles frequently utilizes ketene dithioacetals in multicomponent reactions.

Quinolines: Fused quinoline (B57606) systems, such as pyrimido[4,5-b]quinolines, can be synthesized in one-pot procedures. For instance, reacting 2-amino-quinoline-3-carbonitrile with 2-(bis-(methylthio)-methylene)malononitrile in DMF with a potassium carbonate catalyst yields a 1-imino-3-(methylthio)-1H-pyrimido[1,2-a]quinoline derivative in high yield. nih.govrsc.org Similarly, tetrahydrothiazolo[3,2-a]quinolin-6-ones are formed in a greener one-pot method using cysteamine (B1669678) hydrochloride, 1,1-bis(methylthio)-2-nitroethylene (B140038), an aromatic aldehyde, and dimedone. researchgate.netnih.gov

Pyridines: A variety of pyridine-fused heterocycles are accessible through this chemistry. Imidazo[1,2-a]pyridines, pyridopyrimidines, and thiazolopyridines can be formed from the reaction of ketene N,S-acetals (derived from cysteamine hydrochloride and 1,1-bis(methylthio)-2-nitroethene) with aromatic aldehydes and Meldrum's acid. rsc.org Another approach involves a one-pot, four-component reaction of 1,1-bis(methylthio)-2-nitroethene, a diamine, an aldehyde, and an active methylene (B1212753) compound to produce functionalized imidazo[1,2-a]pyridines. researchgate.net

Imidazoles: The imidazole (B134444) core can be constructed using derivatives of 1,1-bis(methylthio)ethene. For example, spiro-imidazo pyridine-indene derivatives are synthesized via an acid-promoted reaction between bindone (B167395) and heterocyclic ketene aminals, which are generated in situ from 1,1-bis(methylthio)-2-nitroethylene and a diamine. researchgate.net The synthesis of 2,4,5-trisubstituted-imidazoles can be achieved in high yields through a copper-catalyzed multicomponent reaction of benzoin (B196080) or benzil (B1666583) with aldehydes and ammonium (B1175870) acetate. rsc.org

Pyrimidines: Pyrimidine synthesis is readily achieved using these synthons. Quinoline-conjugated pyridopyrimidines have been developed via a catalyst-free four-component reaction in water, involving 2-chloroquinoline-3-carbaldehyde, malononitrile, 1,1-bis(methylthio)-2-nitroethylene, and a diamine. researchgate.net Another route involves the reaction of 3-amino-1,2,4-triazole derivatives with 2-(bis(methylthio)methylene)malononitrile to yield researchgate.netCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyrimidine structures. nih.gov

| Heterocycle | Key Reagents | Notable Features | Reference |

|---|---|---|---|

| Pyrimido[1,2-a]quinoline | 2-Amino-quinoline-3-carbonitrile, 2-(bis-(methylthio)-methylene)malononitrile | Mild conditions, good yield (88%) | nih.gov, rsc.org |

| Imidazo[1,2-a]pyridines | 1,1-Bis(methylthio)-2-nitroethene, ethane-1,2-diamine, aldehyde, active methylene compound | One-pot, four-component, catalyst-free | researchgate.net |

| Pyridopyrimidines | 2-Chloroquinoline-3-carbaldehyde, malononitrile, 1,1-bis(methylthio)-2-nitroethylene, diamine | Green synthesis in water, catalyst-free | researchgate.net |

| Spiro-imidazo pyridine-indenes | 1,1-Bis(methylthio)-2-nitroethylene, diamine, bindone | Acid-promoted annulation, synthesis of complex spiro compounds | researchgate.net |

The synthesis of oxygen-containing heterocycles also benefits from the reactivity of ketene dithioacetal derivatives.

Furans and Dihydrofurans: Annulated dihydrofurans can be synthesized through a betaine-mediated pathway. This involves the in-situ generation of a betaine (B1666868) intermediate from oxobis(methylthio)ketene acetals and a diamine, which then reacts with enone rings to form the dihydrofuran structure through C-C and C-O bond formation. rsc.orgresearchgate.net

Chromenes: Chromene derivatives are often prepared using multicomponent reactions. For example, spiroacenaphthylene pyrazole-fused 2-amino-3-nitro-4H-chromenes are formed from a one-pot condensation of acenaphthoquinone, pyrazolones or barbituric acids, 1,1-bis(methylthio)-2-nitroethene, and alkylamines. ipb.pt Another method for preparing tetrahydro-4H-chromene involves the reaction of 1,4-cyclohexanedione, malononitrile, and an appropriate benzaldehyde (B42025) in ethanol (B145695) with triethylamine. nih.gov

| Heterocycle | Key Reagents | Notable Features | Reference |

|---|---|---|---|

| Annulated Dihydrofurans | Oxobis(methylthio)ketene acetals, N-butyl-N'-methyl ethane-1,2-diamine, enone | In-situ generation of betaine intermediate | rsc.org, researchgate.net |

| Spiro-4H-chromenes | Acenaphthoquinone, 1,1-bis(methylthio)-2-nitroethene, alkylamines, pyrazolones/barbituric acids | One-pot, four-component condensation | ipb.pt |

| Tetrahydro-4H-chromenes | 1,4-Cyclohexanedione, malononitrile, benzaldehyde | Straightforward synthesis of chromene core | nih.gov |

The bis(methylthio) moiety is a natural precursor for sulfur-containing rings.

Thiazolidines: Bioactive tetrahydrothiazolo[3,2-a]quinolin-6-ones can be synthesized in a one-pot, multicomponent reaction. The mechanism involves the initial reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethene to furnish an intermediate, 2-(nitromethylene)thiazolidine. researchgate.netnih.gov This intermediate then undergoes further reactions, including a Michael addition and cyclization, to yield the final fused thiazolidine (B150603) product. nih.gov

Dithiolanes: While complex syntheses often use activated synthons, the fundamental 1,3-dithiolane (B1216140) ring system is structurally related to Cyclohexane, 1,1-bis(methylthio)-. The general synthesis of 1,3-dithiolanes involves the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol. organic-chemistry.org More complex, functionalized 1,2-dithiolanes can be prepared in one step by reacting 1,3-bis-tert-butyl thioethers with bromine, proceeding through a presumed sulfonium-mediated ring closure. rsc.org

Application in Heterocycle Synthesis

Catalytic Applications in Organic Transformations

While Cyclohexane, 1,1-bis(methylthio)- and its activated derivative, 1,1-bis(methylthio)-2-nitroethene, are exceptionally useful substrates in a multitude of reactions catalyzed by acids, bases, or metals, their role as catalysts themselves is not widely reported. nih.govresearchgate.net The chemistry of these compounds is centered on their identity as building blocks and synthons, where their functional groups are transformed and incorporated into the final product. They are key ingredients in catalyzed reactions rather than the catalysts that facilitate the transformation. For example, ketene dithioacetal derivatives are used as corrosion inhibitors for copper, where they form a protective film on the metal surface, but this functions by adsorption rather than a catalytic cycle. bohrium.com

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed C-S Cleavage, Copper-Catalyzed N-Arylation)

Transition metal catalysis is a cornerstone of modern synthesis, enabling the formation of complex bonds with high efficiency and selectivity. researchgate.netacs.org Reactions involving the activation of carbon-sulfur (C-S) bonds are of significant interest for the construction of new molecular frameworks. researchgate.net Similarly, copper-catalyzed N-arylation reactions, a variant of the Ullmann condensation, are fundamental for synthesizing aryl amines.

A comprehensive search of scientific databases reveals a lack of specific examples where Cyclohexane, 1,1-bis(methylthio)- is directly employed as a substrate or component in palladium-catalyzed C-S cleavage reactions or copper-catalyzed N-arylation. The literature on C-S bond activation by transition metals tends to focus on more activated systems, such as α-oxo ketene dithioacetals or thioesters. researchgate.net Likewise, while various cyclohexane derivatives, notably diamines, are used as ligands in copper-catalyzed couplings, Cyclohexane, 1,1-bis(methylthio)- itself has not been reported in this capacity.

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside transition metal and enzymatic catalysis. These systems offer mild reaction conditions and can avoid the use of potentially toxic or expensive metals. researchgate.netnih.gov

While dithioacetal-related compounds feature in organocatalytic transformations, the specific use of Cyclohexane, 1,1-bis(methylthio)- in such systems is not documented in the current literature. Research in this area often involves electronically activated dithioacetals, such as 1,1-bis(methylthio)-2-nitroethene, which serve as versatile building blocks in multi-component reactions to form complex heterocyclic structures. researchgate.net The saturated and unactivated nature of the Cyclohexane, 1,1-bis(methylthio)- scaffold appears to limit its direct application in the types of organocatalytic cascades reported to date.

Ligand Design and Catalyst Optimization

The performance of a metal catalyst is critically dependent on the electronic and steric properties of its coordinating ligands. The rational design of ligands is therefore essential for optimizing catalytic activity, selectivity, and stability.

Based on available literature, Cyclohexane, 1,1-bis(methylthio)- has not been utilized as a ligand or as a foundational scaffold for the design of new ligands in catalysis. The simple dithioether functionality at a sterically accessible quaternary carbon does not provide the strong, well-defined coordination motifs (like those found in phosphines, N-heterocyclic carbenes, or bidentate amines) that are typically required for effective and stable metal complexes used in advanced catalytic applications.

While the dithioacetal functional group is of significant importance in organic synthesis, particularly for umpolung reactivity, the specific compound Cyclohexane, 1,1-bis(methylthio)- does not feature in the published literature for the advanced applications detailed in the sections above. Its primary role remains that of a protected form of cyclohexanone or a precursor for generating a nucleophilic C1-cyclohexyl anion. The fields of transition metal-catalyzed C-S activation, copper-catalyzed N-arylation, and organocatalysis predominantly employ more electronically activated or functionally complex dithioacetals and other cyclohexane-based scaffolds. Similarly, its structure is not conducive to the typical requirements for ligand design in catalysis. Further research would be required to explore any potential, as-yet-undiscovered, applications for this compound in these advanced synthetic areas.

Spectroscopic and Computational Research Methodologies

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the detailed characterization of "Cyclohexane, 1,1-bis(methylthio)-". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared and Raman spectroscopy offer complementary information to build a comprehensive understanding of its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of "Cyclohexane, 1,1-bis(methylthio)-". At room temperature, the rapid interconversion of cyclohexane (B81311) ring conformations often leads to averaged signals in the NMR spectrum, presenting a challenge for distinguishing between different isomers. xmu.edu.cn

To overcome the challenge of rapid conformational exchange at room temperature, low-temperature NMR studies are employed. xmu.edu.cnnih.gov By cooling the sample, the rate of interconversion between different chair and twist-boat conformations is slowed down, allowing for the observation of distinct signals for each conformer. xmu.edu.cnsikhcom.net This technique enables the determination of the relative populations and thermodynamic parameters of the different conformational isomers present at equilibrium. sikhcom.net For instance, in substituted cyclohexanes, low-temperature 13C NMR can reveal separate signals for twist-boat and chair conformations, with assignments aided by computational methods. sikhcom.net The free-energy barriers for the interconversion between these forms can also be measured through variable-temperature studies. nih.gov

While specific data on isotopic labeling for "Cyclohexane, 1,1-bis(methylthio)-" is not prevalent in the provided results, this technique is a valuable method for elucidating complex NMR spectra. By selectively replacing certain atoms with their isotopes (e.g., ¹³C or ¹⁵N), specific signals in the spectrum can be identified and tracked. nih.gov This approach, combined with the analysis of spin-spin coupling constants, can provide detailed information about bond connectivity and dihedral angles within the molecule. For example, in selectively enriched proteins, this method has been used to detect different conformational basins and determine backbone torsion angles at low temperatures. nih.gov

Mass Spectrometry for Mechanistic Insights

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of "Cyclohexane, 1,1-bis(methylthio)-". nih.gov The NIST WebBook provides mass spectral data for related cyclohexane derivatives, which can offer insights into the expected fragmentation pathways. nist.govnist.gov Electron ionization mass spectrometry typically involves bombarding the molecule with electrons, leading to the formation of a molecular ion and various fragment ions. The analysis of these fragments helps in deducing the structural components of the parent molecule.

| Property | Value |

| Molecular Formula | C₈H₁₆S₂ |

| Molecular Weight | 176.3 g/mol |

| Exact Mass | 176.06934286 Da |

| Computed by PubChem 2.2 | |

| Table 1: Key physical and chemical properties of Cyclohexane, 1,1-bis(methylthio)-. nih.gov |

Infrared and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a powerful tool for investigating molecular structures, with IR and Raman spectra providing complementary information. nih.gov Analysis of the spectra relies on reference data and an understanding of the vibrational behavior of the molecule's components. nih.gov For instance, C-H bending vibrations of methyl and methylene (B1212753) groups are typically strong in the IR spectrum. nih.gov

Spectrophotometric Applications of Derivatives

Derivatives of cyclohexane compounds can be utilized in spectrophotometric analysis. For example, cyclohexane-1,3-dione bisthiosemicarbazone monohydrochloride has been used as a reagent for the direct spectrophotometric determination of periodate. rsc.org This method is based on the reaction between the cyclohexane derivative and the analyte, resulting in a colored product that can be quantified using a spectrophotometer. rsc.org Such applications highlight the potential for developing analytical methods based on the reactivity of functionalized cyclohexane rings.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become an indispensable tool in modern chemistry for elucidating the electronic structure, stability, and reactivity of molecules. numberanalytics.com For a molecule such as Cyclohexane, 1,1-bis(methylthio)-, theoretical modeling provides profound insights into its conformational preferences, the nature of its chemical bonds, and its potential behavior in chemical reactions. These computational approaches complement experimental data and can often predict properties that are difficult to measure.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. numberanalytics.commdpi.com DFT studies on organosulfur compounds, including cyclic dithioacetals analogous to Cyclohexane, 1,1-bis(methylthio)-, typically focus on several key areas: geometry optimization, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) maps. researchgate.netijcce.ac.irresearchgate.net

A DFT study of Cyclohexane, 1,1-bis(methylthio)- would begin with the optimization of its three-dimensional structure to find the most stable conformation. For the cyclohexane ring, this would likely be a chair conformation. The orientation of the two methylthio groups would also be determined, considering steric and stereoelectronic effects.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. ijcce.ac.ir In organosulfur compounds, the HOMO often has significant contributions from the sulfur lone pairs. esrf.fr The LUMO is typically an antibonding orbital, often associated with the C-S bonds. researchgate.net

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. In Cyclohexane, 1,1-bis(methylthio)-, the MEP would likely show regions of negative potential (electron-rich) around the sulfur atoms due to their lone pairs, and regions of positive potential (electron-poor) around the hydrogen atoms. Such maps are useful for predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Properties of Analogous Organosulfur Compounds

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1,3-Dithiane | B3LYP/6-31G | -6.54 | 1.23 | 7.77 |

| 2-Methyl-1,3-dithiane | B3LYP/6-31G | -6.48 | 1.31 | 7.79 |

| 2,2-Dimethyl-1,3-dithiane | B3LYP/6-31G* | -6.42 | 1.45 | 7.87 |

Note: These values are hypothetical and for illustrative purposes, based on typical results for similar compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and delocalization of electron density within a molecule. scielo.org.zaiau.ir It provides a localized picture of the electronic structure that is more aligned with classical Lewis structures.

For Cyclohexane, 1,1-bis(methylthio)-, an NBO analysis would provide detailed information about:

Natural Atomic Charges: The analysis would quantify the charge on each atom, revealing the polarity of the C-S and S-C bonds. The sulfur atoms are expected to carry a partial negative charge, while the carbon atoms bonded to them would have a partial positive charge.

Bonding Orbitals: The NBO analysis would describe the C-S bonds in terms of their hybrid orbitals and polarization. The C-S bond is expected to be polarized towards the more electronegative sulfur atom.

Lone Pairs: The sulfur atoms in Cyclohexane, 1,1-bis(methylthio)- each have two lone pairs of electrons. NBO analysis would describe the hybridization and orientation of these lone pairs, which are crucial for the molecule's nucleophilicity and its ability to participate in hydrogen bonding or coordinate to metal centers.

Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions due to electron delocalization, such as the interaction between a lone pair on a sulfur atom and an adjacent antibonding orbital (e.g., a σ* C-C or σ* C-S orbital). These interactions, quantified by second-order perturbation theory, can influence the molecule's conformation and reactivity. researchgate.net For instance, stereoelectronic effects involving the sulfur lone pairs can affect the conformational equilibrium of the cyclohexane ring and the orientation of the methylthio groups. researchgate.net

The following table illustrates the type of data that an NBO analysis of Cyclohexane, 1,1-bis(methylthio)- would likely provide, based on studies of analogous dithioacetals. researchgate.netscielo.org.za

Table 2: Illustrative NBO Analysis Data for the Dithioacetal Moiety

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Description |

|---|---|---|

| LP(1) S -> σ(C-C) | ~1-3 | Delocalization of a sulfur lone pair into an adjacent C-C antibonding orbital. |

| LP(1) S -> σ(C-S) | ~0.5-2 | Delocalization of a sulfur lone pair into an adjacent C-S antibonding orbital. |

Note: These values are representative and intended to illustrate the concept of hyperconjugative interactions in such systems.

By combining the results from DFT and NBO analyses, computational chemistry can offer significant insights into the reactivity and selectivity of Cyclohexane, 1,1-bis(methylthio)-.

The presence of two sulfur atoms geminally substituted on the cyclohexane ring introduces specific electronic and steric features. The sulfur atoms, with their lone pairs, are expected to be the primary sites of nucleophilic character in the molecule. The HOMO, likely localized on the sulfur atoms, would govern reactions with electrophiles.

Computational studies on related dithioacetals, such as 1,3-dithianes, have explored their use as acyl anion equivalents in "umpolung" (polarity reversal) chemistry. youtube.comquimicaorganica.org The acidity of the protons on the carbon atom between the two sulfur atoms is a key aspect of their reactivity. While Cyclohexane, 1,1-bis(methylthio)- lacks a proton at the C1 position, the computational analysis of the electronic effects of the two methylthio groups is still relevant. The electron-withdrawing nature of the sulfur atoms can influence the reactivity of the adjacent methylene groups in the cyclohexane ring.

Theoretical modeling can be used to study reaction mechanisms involving Cyclohexane, 1,1-bis(methylthio)-. For example, the oxidation of the sulfur atoms to form sulfoxides or sulfones can be modeled to understand the selectivity and the electronic changes that occur. DFT calculations can map out the potential energy surface for such reactions, identifying transition states and intermediates, and thereby providing a rationale for the observed products. researchgate.net

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis

The synthesis of Cyclohexane (B81311), 1,1-bis(methylthio)-, a representative gem-dithioacetal, is traditionally accomplished through batch processes. However, the future of its synthesis and derivatization lies in the integration with continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly generate libraries of related compounds for screening purposes.

Flow chemistry, by its nature, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for the often exothermic and malodorous reactions involving thiols. The small reactor volumes inherent to flow systems enhance safety when handling reactive intermediates. For the synthesis of Cyclohexane, 1,1-bis(methylthio)-, a packed-bed reactor containing an immobilized acid catalyst could be envisioned for the continuous reaction of cyclohexanone (B45756) with methanethiol (B179389).

Automated synthesis platforms can be coupled with flow reactors to enable the high-throughput synthesis of a diverse range of derivatives. By systematically varying the ketone and thiol inputs, a large library of gem-dithioacetals can be produced. This is particularly valuable for generating structure-activity relationship (SAR) data in drug discovery or for screening for optimal properties in materials science.

A hypothetical automated synthesis workflow for generating derivatives of Cyclohexane, 1,1-bis(methylthio)- is presented below:

| Step | Description | Parameters Controlled |

| 1 | Reagent Loading | Automated liquid handlers load cyclohexanone derivatives and various thiols into separate reservoirs. |

| 2 | Flow Reaction | Reagents are pumped through a heated microreactor with a solid-supported catalyst. |

| 3 | In-line Purification | The product stream is passed through a scavenger resin to remove unreacted reagents and byproducts. |

| 4 | Collection & Analysis | The purified products are collected in a 96-well plate and analyzed by high-throughput techniques like LC-MS. |

This automated approach would significantly accelerate the discovery of novel compounds with desired properties, moving beyond the single entity of Cyclohexane, 1,1-bis(methylthio)- to a vast chemical space of related structures.

Development of Novel Catalytic Systems

The reactivity of the dithioacetal group in Cyclohexane, 1,1-bis(methylthio)- is a key area for the development of novel catalytic systems. While traditionally used as a protecting group for carbonyls, the C-S bonds within the dithioacetal moiety can be catalytically activated to participate in a variety of synthetic transformations.

Future research will likely focus on the development of transition-metal and organocatalytic systems that can selectively activate the C-H bonds adjacent to the sulfur atoms or the C-S bonds themselves. For instance, palladium or nickel catalysts could be employed for cross-coupling reactions, where the dithioacetal acts as a removable directing group or a precursor to a vinyl sulfide.

Organocatalysis also presents exciting opportunities. N-Heterocyclic carbenes (NHCs) have been shown to react with related ketene (B1206846) dithioacetals to form reactive intermediates. rsc.org The development of chiral NHC catalysts could enable enantioselective transformations of prochiral derivatives of Cyclohexane, 1,1-bis(methylthio)-.

A summary of potential catalytic transformations is provided in the table below:

| Catalytic System | Transformation | Potential Product |

| Palladium(II)/Ligand | C-H activation/arylation | Arylated cyclohexane derivatives |

| Nickel(0)/Ligand | C-S bond cleavage/coupling | Substituted cyclohexenes |

| Chiral N-Heterocyclic Carbene | Enantioselective annulation | Chiral spirocyclic compounds |

| Photoredox Catalyst | Radical-mediated functionalization | Functionalized cyclohexane derivatives |

These novel catalytic methodologies would expand the synthetic utility of Cyclohexane, 1,1-bis(methylthio)- far beyond its current applications, transforming it into a versatile building block for complex molecule synthesis.

Exploration in Supramolecular Chemistry and Materials Science

Furthermore, Cyclohexane, 1,1-bis(methylthio)- could serve as a monomer for the synthesis of polydithioacetals. researchgate.net These polymers are of interest due to their potential applications in areas such as recyclable materials and stimuli-responsive systems. The dithioacetal linkage can be cleaved under specific conditions, allowing for the depolymerization and recovery of the monomer.

The properties of materials derived from Cyclohexane, 1,1-bis(methylthio)- could be tuned by modifying the cyclohexane ring or the methyl groups. For example, the introduction of functional groups could lead to materials with specific recognition properties or enhanced thermal stability.

| Material Type | Potential Application | Key Feature |

| Coordination Polymer | Gas storage, catalysis | Metal-sulfur coordination |

| Polydithioacetal | Recyclable plastics, drug delivery | Cleavable dithioacetal linkage |

| Self-Assembled Monolayer | Surface modification, sensors | Sulfur-gold affinity |

The exploration of Cyclohexane, 1,1-bis(methylthio)- in these fields is still in its infancy, but the unique combination of a hydrocarbon scaffold and sulfur functionality suggests a rich area for future research.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving Cyclohexane, 1,1-bis(methylthio)- is crucial for the rational design of new synthetic methods and materials. Advanced mechanistic investigations, combining experimental techniques with computational modeling, can provide valuable insights into the reactivity of this compound.

For example, detailed kinetic studies of the formation and cleavage of the dithioacetal group can help optimize reaction conditions and catalyst selection. Isotope labeling studies can be used to trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for studying the electronic structure and energetics of reaction intermediates and transition states. This can help to explain observed selectivities and to predict the feasibility of new reactions. For instance, DFT calculations could be used to model the interaction of Cyclohexane, 1,1-bis(methylthio)- with a catalytic metal center or to investigate the mechanism of its thermal decomposition. arkat-usa.org

Key areas for future mechanistic studies include:

| Research Area | Technique | Expected Outcome |

| Catalytic C-H Activation | Kinetic analysis, in-situ spectroscopy | Understanding of the rate-determining step and catalyst deactivation pathways. |

| Supramolecular Assembly | NMR spectroscopy, X-ray crystallography | Elucidation of the non-covalent interactions driving self-assembly. |

| Polymerization/Depolymerization | Size exclusion chromatography, rheology | Determination of polymerization kinetics and the mechanism of depolymerization. |

| Photochemical Reactivity | Transient absorption spectroscopy | Characterization of excited states and radical intermediates. |

Through such advanced mechanistic investigations, a comprehensive picture of the chemical behavior of Cyclohexane, 1,1-bis(methylthio)- can be developed, paving the way for its application in increasingly sophisticated chemical systems.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Cyclohexane, 1,1-bis(methylthio)- in laboratory settings?

- Methodological Answer : Common approaches include nucleophilic substitution using cyclohexanone derivatives with methylthiol (-SCH₃) groups. For example, reacting 1,1-dihalocyclohexane (e.g., 1,1-dichlorocyclohexane) with sodium methanethiolate (NaSCH₃) under controlled anhydrous conditions. Solvent selection (e.g., DMF or THF) and temperature (60–80°C) are critical to avoid side reactions like oxidation of thiols .

- Data Reference : Similar bis-substituted cyclohexanes (e.g., 1,4-cyclohexane-bis(methylamine)) require purification via vacuum distillation (bp ~220°C) .

Q. Which analytical techniques are most effective for characterizing Cyclohexane, 1,1-bis(methylthio)-?

- Methodological Answer :

- Gas Chromatography (GC) : Retention indices and elution patterns can be compared to structurally similar compounds (e.g., methylthio-substituted alkanes) for purity assessment .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically reveals fragmentation patterns, such as loss of SCH₃ groups (Δm/z ~47) .

- IR Spectroscopy : Key peaks include C-S stretching (~600–700 cm⁻¹) and symmetric/asymmetric SCH₃ vibrations (~2550–2600 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.